molecular formula C19H19NO4 B2997661 1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone CAS No. 438486-50-1

1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone

Cat. No. B2997661
CAS RN: 438486-50-1
M. Wt: 325.364
InChI Key: TYRJFVPCWGZIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
The exact mass of the compound 1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2-hydroxyethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed new approaches for synthesizing compounds with structures related to the one , focusing on pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety. These methodologies involve the use of sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents, elucidated through elemental analysis, spectral data, and chemical transformation (Abdelhamid et al., 2012). Similarly, a green synthesis approach has been reported for 3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones using glycerol, showcasing an eco-friendly method for combining naphthoquinone scaffolds with biological activity potentials (Gupta et al., 2016).

Biological Activities

Compounds featuring naphthoquinone, furan, and oxazine rings have been explored for their biological activities, including antimicrobial and antithrombotic effects. A notable study synthesized dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, demonstrating significant in vitro antimicrobial effects against pathogenic fungi and bacteria. Preliminary cytotoxic activities of these compounds were also evaluated, suggesting their potential as antimicrobial agents (Mathew et al., 2010). Another study involved the eco-friendly synthesis of 3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine derivatives, showing promising results for potential oligonucleotide stabilization agents, which could have applications in genetic research and therapy (Sottofattori et al., 2002).

properties

IUPAC Name

1-[9-(2-hydroxyethyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-11(22)16-12(2)24-19-14-6-4-3-5-13(14)18-15(17(16)19)9-20(7-8-21)10-23-18/h3-6,21H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJFVPCWGZIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CCO)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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